molecular formula C15H20F2N2O4S B7538851 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide

Cat. No. B7538851
M. Wt: 362.4 g/mol
InChI Key: VLTLCBIHACJUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide, also known as DFP-10825, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide disrupts the function of other proteins that are important for cancer cell growth and survival, inflammation, and pain.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide inhibits cell growth and induces cell death. In addition, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been found to decrease the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target proteins. In addition, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been shown to have good stability and solubility in aqueous solutions. However, one limitation of 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide is that it can have off-target effects on other proteins besides HSP90, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. In addition, future studies could focus on identifying the specific proteins that are affected by 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide and understanding the molecular mechanisms underlying its effects. Furthermore, future studies could explore the development of more selective HSP90 inhibitors that have fewer off-target effects.

Synthesis Methods

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with ethanesulfonyl chloride to form the corresponding sulfonate ester. This ester is then reacted with piperidine to form the piperidinyl sulfonate intermediate. Finally, the intermediate is reacted with acetic anhydride to yield 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide has been shown to have analgesic properties, which make it a potential candidate for the treatment of pain.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S/c1-2-24(21,22)19-7-5-12(6-8-19)18-15(20)10-23-14-4-3-11(16)9-13(14)17/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTLCBIHACJUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(1-ethylsulfonylpiperidin-4-yl)acetamide

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